
(3,5-ditert-butyl-2-propoxyphenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(3,5-ditert-butyl-2-propoxyphenyl)boronic acid is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with tert-butyl groups and a propyloxy group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-ditert-butyl-2-propoxyphenyl)boronic acid typically involves the reaction of 3,5-di-tert-butylphenol with boric acid under controlled conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere, usually nitrogen . The mixture is cooled to -78°C, and a solution of n-butyllithium is added dropwise. After the reaction is complete, the mixture is allowed to warm to room temperature, quenched with water, and extracted with an organic solvent .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
(3,5-ditert-butyl-2-propoxyphenyl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Substitution: The compound can participate in substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Substituted phenylboronic acids.
科学的研究の応用
(3,5-ditert-butyl-2-propoxyphenyl)boronic acid has several applications in scientific research:
作用機序
The mechanism of action of (3,5-ditert-butyl-2-propoxyphenyl)boronic acid involves its ability to form stable complexes with various substrates. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in various applications, including catalysis and molecular recognition .
類似化合物との比較
Similar Compounds
3,5-Di-tert-butylphenylboronic acid: Similar structure but lacks the propyloxy group.
4-tert-Butylphenylboronic acid: Similar boronic acid functionality but different substitution pattern.
Uniqueness
(3,5-ditert-butyl-2-propoxyphenyl)boronic acid is unique due to the presence of both tert-butyl and propyloxy groups, which enhance its steric and electronic properties. This makes it particularly useful in specific synthetic applications where these properties are advantageous.
特性
分子式 |
C17H29BO3 |
|---|---|
分子量 |
292.2 g/mol |
IUPAC名 |
(3,5-ditert-butyl-2-propoxyphenyl)boronic acid |
InChI |
InChI=1S/C17H29BO3/c1-8-9-21-15-13(17(5,6)7)10-12(16(2,3)4)11-14(15)18(19)20/h10-11,19-20H,8-9H2,1-7H3 |
InChIキー |
RPFFNOFLINWRFI-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=CC(=C1OCCC)C(C)(C)C)C(C)(C)C)(O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


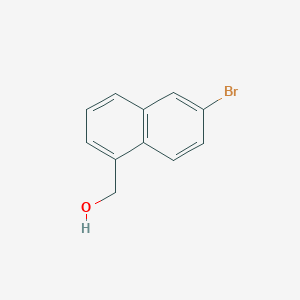
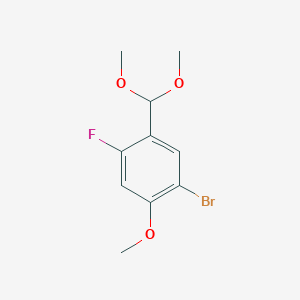
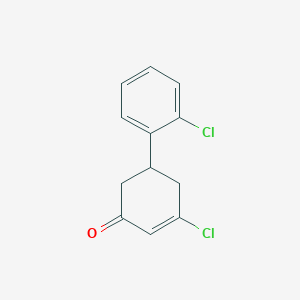
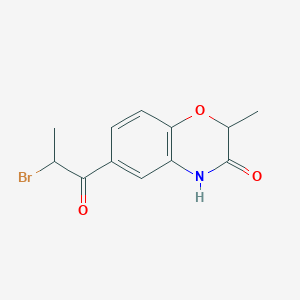
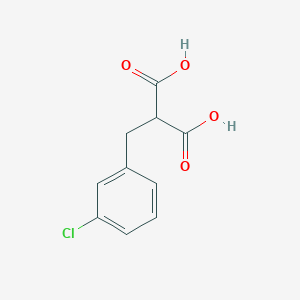
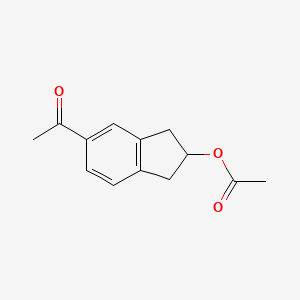
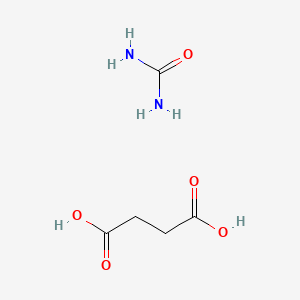
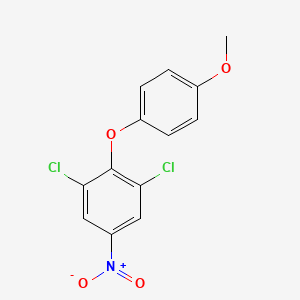
![2-(Isocyanatomethyl)bicyclo[2.2.1]heptane](/img/structure/B8678985.png)
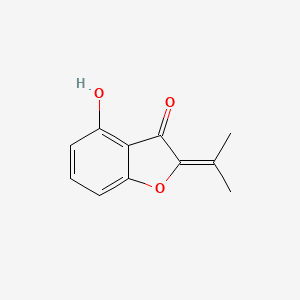
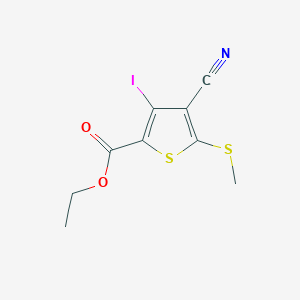
![Methyl 2-(8-bromo-6-fluoro-1-hydroxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetate](/img/structure/B8679008.png)
![5-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]thiophene-2-sulfonamide](/img/structure/B8679014.png)
